molecular formula C8H14N2O B15166295 (7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Cat. No.: B15166295
M. Wt: 154.21 g/mol
InChI Key: GYPHSWIBRWFRCS-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (CAS: 200418-25-3) is a bicyclic compound featuring a pyrrolidine ring fused to a pyrazinone moiety. Its molecular formula is C₉H₁₆N₂O (MW: 168.24 g/mol), with a methyl substituent at the 7-position and a ketone group at the 6-position. The cis configuration of the methyl group (7R) and the bridgehead hydrogen (8aR) is critical to its stereochemical identity .

This compound is synthesized via multi-step organic reactions, often involving chiral starting materials or resolution techniques to achieve the desired stereochemistry.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(7R,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one

InChI

InChI=1S/C8H14N2O/c1-6-4-7-5-9-2-3-10(7)8(6)11/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

GYPHSWIBRWFRCS-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2CNCCN2C1=O

Canonical SMILES

CC1CC2CNCCN2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one often involves cyclization reactions. One common method starts with the precursor compounds featuring the required ring structures, followed by a sequence of reduction and cyclization steps under controlled temperature and pressure conditions.

Industrial Production Methods

For large-scale industrial production, efficient synthetic routes are optimized to ensure high yield and purity. This typically involves the use of automated synthesis machines and controlled environments to maintain the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, transforming it into various derivatives with different functional groups.

  • Reduction: : Reduction reactions can modify the compound’s functional groups, leading to derivatives with increased hydrogen content.

  • Substitution: : In these reactions, one group in the compound can be replaced by another, leading to a wide variety of functionalized derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Common reducing agents include sodium borohydride or lithium aluminium hydride.

  • Substitution: : Various halogenating agents and nucleophiles can be used.

Major Products

The major products depend on the specific reaction and conditions employed. Oxidation often leads to ketones or aldehydes, while reduction can yield alcohols or amines. Substitution reactions produce derivatives with diverse functional groups.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of novel materials and catalysts.

Biology

Medicine

In medicinal chemistry, (7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives are investigated for their potential therapeutic effects. They are studied as potential candidates for drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the production of polymers, resins, and other specialty chemicals.

Mechanism of Action

(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one exerts its effects through specific interactions with molecular targets. It may act as an enzyme inhibitor by binding to the active sites of enzymes, thus blocking their activity. The pathways involved often include signaling cascades in biological systems, leading to desired therapeutic effects or biochemical changes.

Comparison with Similar Compounds

Stereochemical Variations

  • Enantiomers : The (S)-enantiomer of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (CAS: 151763-88-1) and its hydrochloride salt (CAS: 1429238-55-0) exhibit distinct physicochemical properties compared to the target compound. For example, the hydrochloride salt demonstrates enhanced aqueous solubility (critical for drug formulation) .

Functional Group Modifications

  • Hydroxyl vs. Methyl : The replacement of the 7-methyl group with a hydroxyl (e.g., in and ) introduces hydrogen-bonding capability, which may enhance interactions with biological targets like enzymes or receptors .

Pharmacological Profiles

  • Vascular Smooth Muscle Relaxants: Tetrahydropyrrolo[1,2-a]quinoxaline derivatives (e.g., compounds 12 and 13 in ) exhibit hypotensive activity but lack direct smooth muscle relaxation, highlighting the importance of fused ring systems for specific bioactivities .
  • Anticancer Potential: The ethoxy-substituted analog T-3256336 () shows weak inhibitory activity against apoptosis proteins (XIAP/cIAP), suggesting that bulkier substituents may reduce efficacy in this scaffold .

Biological Activity

(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, with CAS number 272786-83-1, is a compound characterized by the molecular formula C8H14N2OC_8H_{14}N_2O and a molar mass of 154.21 g/mol. This compound belongs to the class of pyrrolopyrazine derivatives and has garnered attention for its potential biological activities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies on hybrid compounds derived from resveratrol and hydrazones have shown significant cytotoxic activity against various cancer cell lines, including SW480 and SW620 colon cancer cells. These compounds triggered programmed cell death through mechanisms such as cell cycle arrest and activation of caspases, which are critical in the apoptosis pathway .

The biological activity of this compound may be attributed to its ability to modulate key cellular pathways involved in cell proliferation and survival. The compound's mechanism appears to involve:

  • Cell Cycle Arrest: Inducing G2/M phase arrest, leading to increased apoptosis rates.
  • Caspase Activation: Activation of caspase-9 and caspase-3, which are essential for the execution of apoptosis.
  • Selectivity for Cancer Cells: Demonstrated higher toxicity towards malignant cells compared to nonmalignant cells, indicating a favorable therapeutic index.

Cytotoxicity Studies

A comparative analysis of this compound with other derivatives showed varying degrees of cytotoxicity. In vitro studies reported IC50 values for related compounds ranging from 6.5 µM to 38.41 µM against colon cancer cells, highlighting the potential efficacy of this compound class in cancer therapy .

Case Studies

Case Study 1: Resveratrol Derivatives
A study involving resveratrol/hydrazone hybrids found that these compounds exhibited significant antiproliferative effects on colon cancer cells. The mechanisms included cell cycle arrest and induction of apoptosis through caspase pathways. This suggests that this compound could similarly affect these pathways due to its structural similarities .

Case Study 2: Pyrrolopyrazine Analogues
Research on pyrrolopyrazine analogues demonstrated their ability to inhibit tumor growth in murine models. These findings underscore the relevance of structural modifications in enhancing biological activity and specificity towards cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.